3,4beta-Dimethyl-5alpha-phenyloxazolidine-2-one
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Overview
Description
3,4beta-Dimethyl-5alpha-phenyloxazolidine-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class This compound is characterized by its unique structure, which includes a five-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4beta-Dimethyl-5alpha-phenyloxazolidine-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenyl isocyanate with a suitable diol, followed by cyclization to form the oxazolidinone ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced catalytic systems and automated reactors to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
3,4beta-Dimethyl-5alpha-phenyloxazolidine-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, which can have different functional groups attached to the phenyl or dimethyl positions. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
3,4beta-Dimethyl-5alpha-phenyloxazolidine-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4beta-Dimethyl-5alpha-phenyloxazolidine-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include inhibition or activation of enzymatic processes, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A more recent oxazolidinone derivative with enhanced efficacy against resistant bacteria.
Uniqueness
3,4beta-Dimethyl-5alpha-phenyloxazolidine-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in various applications, from chiral synthesis to drug development, sets it apart from other similar compounds .
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
(4R,5R)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-8-10(14-11(13)12(8)2)9-6-4-3-5-7-9/h3-8,10H,1-2H3/t8-,10+/m1/s1 |
InChI Key |
MNYARIILPGRTQL-SCZZXKLOSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](OC(=O)N1C)C2=CC=CC=C2 |
Canonical SMILES |
CC1C(OC(=O)N1C)C2=CC=CC=C2 |
Origin of Product |
United States |
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